Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate
Overview
Description
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate, also known as EBCDFP, is a small molecule that has recently been used in a variety of scientific research applications. It is a synthetic compound, and can be synthesized using a variety of methods.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition and drug metabolism, as well as in the study of the effects of environmental pollutants on human health. It has also been used in studies of the effects of various chemicals on the human body, and in studies of the effects of drugs on the nervous system. Additionally, it has been used in studies of the effects of radiation on the human body.
Mechanism of Action
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate is a small molecule, and its mechanism of action is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, it is believed to interact with certain receptors in the body, and may have effects on the nervous system.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, including cytochrome P450 enzymes, and to interact with certain receptors in the body. It has also been shown to have effects on the nervous system, and to have anti-inflammatory effects. Additionally, it has been shown to have effects on the cardiovascular system, and to have anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate in laboratory experiments has a number of advantages. It is a small molecule, and is relatively easy to synthesize. Additionally, it has a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the human body are not yet fully understood.
Future Directions
There are a number of potential future directions for research on Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate. These include further research into its mechanism of action and its effects on the human body, as well as research into its potential use as a therapeutic agent. Additionally, further research into its potential use in the treatment of various diseases, including cancer and neurological disorders, is warranted. Finally, further research into its potential use in environmental pollution studies is also warranted.
properties
IUPAC Name |
ethyl 2-[2-bromo-4-cyano-6-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-8-9(12(14)15)3-7(6-16)4-10(8)13/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGWFXJRKQSMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)phenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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